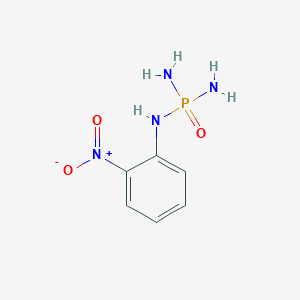

(2-Nitrophenyl)-phosphoric triamide

Übersicht

Beschreibung

Phosphoric triamides are a class of compounds that have garnered interest due to their unique structural characteristics and potential applications. The compounds discussed in the provided papers are derivatives of phosphoric triamides, which exhibit a variety of hydrogen bonding patterns and have been studied for their potential use in various applications, including antibacterial and cytotoxic activities .

Synthesis Analysis

The synthesis of these phosphoric triamides involves the reaction of different phosphoramidic dichlorides with various amines. For instance, compounds with the formula XC(O)NHP(O)Y were synthesized by reacting phosphoramidic dichlorides with amines involving a 1,3-diazaphosphorinane ring part . Similarly, N-2,4-dichlorobenzoyl phosphoric triamides were synthesized by reacting N-2,4-dichlorobenzoyl phosphoramidic dichloride with cyclic aliphatic amines . The synthesis of Ag(I) complexes of N-nicotinyl phosphoric triamide derivatives was achieved by coordinating the ligands to Ag(I) from the nitrogen atom of the pyridine ring .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively characterized using various spectroscopic techniques and X-ray crystallography. The phosphoric triamides typically exhibit a distorted tetrahedral environment around the phosphorus atom, with the nitrogen atoms bonded to the phosphorus atom having mainly sp2 character . X-ray crystallography has revealed that in some cases, the molecules form dimers through intermolecular strong P=O...H-N hydrogen bonds, and these dimers can further connect to each other to form one-dimensional or three-dimensional networks .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving (2-Nitrophenyl)-phosphoric triamide or its derivatives. However, the synthesis methods described indicate that these compounds can participate in reactions typical for phosphoric triamides, such as coordination with metal ions to form complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these phosphoric triamides are inferred from their structural analysis and spectroscopic data. The presence of various types of N-H...O hydrogen bonds contributes to the stability of their molecular structures . The compounds exhibit different spectroscopic signatures, such as NMR, IR, and UV-Vis, which are indicative of their molecular frameworks and the presence of functional groups like P=O and C=O . The crystallographic studies provide insights into the geometries of the molecules, including bond angles and dihedral angles between aromatic rings .

Wissenschaftliche Forschungsanwendungen

Anticancer Drug Development : Studies have investigated the design of analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA), which have therapeutic indexes significantly higher than TEPA itself. These analogues are relevant in the search for new anticancer drugs (Sosnovsky, Rao, & Li, 1986).

Biochemistry and O-Donor Ligands : Phosphoric triamides, including (2-Nitrophenyl)-phosphoric triamide, have extensive applications in biochemistry and are used as O-donor ligands. The synthesis and structures of various mixed-amide phosphoric triamides have been studied, providing insight into their potential applications (Keikha et al., 2016).

Environmental Applications : In agricultural practices, (2-Nitrophenyl)-phosphoric triamide is used as a urease inhibitor. Its effectiveness and longevity in reducing ammonia emissions from cattle urine applied to dairy-grazed pasture soils have been compared with other inhibitors, highlighting its role in environmental management (Adhikari et al., 2019; Adhikari et al., 2020).

Nitrification and Urease Inhibitors : The combined use of urease and nitrification inhibitors, including (2-Nitrophenyl)-phosphoric triamide, can mitigate soil NH3 and N2O emissions. This is important for improving the environmental sustainability of agricultural practices (Ni, Kage, & Pacholski, 2018).

Ion-Selective Membrane Electrodes : Certain phosphoric triamides, related to (2-Nitrophenyl)-phosphoric triamide, have been used as ion carriers in ion-selective membrane electrodes. These studies contribute to the development of selective and sensitive methods for detecting various ions (Pazik & Skwierawska, 2014).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of (2-Nitrophenyl)-phosphoric triamide is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .

Mode of Action

(2-Nitrophenyl)-phosphoric triamide interacts with its target, PqsD, by inhibiting its function. This inhibition disrupts the normal cell-to-cell communication in Pseudomonas aeruginosa, affecting the bacteria’s ability to behave collectively .

Biochemical Pathways

The inhibition of PqsD affects the production of signal molecules HHQ and PQS in Pseudomonas aeruginosa . These molecules are crucial for quorum sensing (QS), a system that allows bacteria to behave collectively rather than as individuals . By disrupting QS, the compound can potentially affect a variety of virulence factors and biofilm formation .

Pharmacokinetics

Similar compounds such as nifedipine, which also contain a nitrophenyl group, are known to be almost completely absorbed from the gastrointestinal tract . The bioavailability of these compounds is influenced by presystemic metabolism

Result of Action

The inhibition of PqsD by (2-Nitrophenyl)-phosphoric triamide results in a disruption of QS in Pseudomonas aeruginosa . This can lead to a decrease in the production of virulence factors and a reduction in biofilm formation . These changes at the molecular and cellular level can potentially reduce the pathogenicity of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Nitrophenyl)-phosphoric triamide. For instance, nitrophenol compounds, which include (2-Nitrophenyl)-phosphoric triamide, are used in various industries and can enter the environment through degradation The presence of these compounds in the environment could potentially affect their action and efficacy

Eigenschaften

IUPAC Name |

N-diaminophosphoryl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H5,7,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPVISFVPDYFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NP(=O)(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N4O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470389 | |

| Record name | (2-Nitrophenyl)-phosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Nitrophenyl)-phosphoric triamide | |

CAS RN |

874819-71-3 | |

| Record name | N-(2-Nitrophenyl)phosphoric triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874819-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)-phosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric triamide, N-(2-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

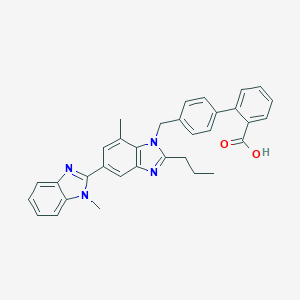

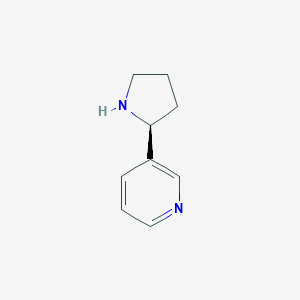

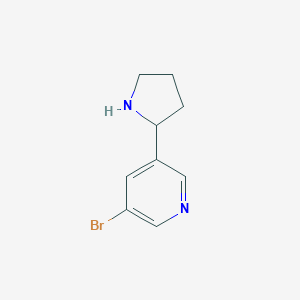

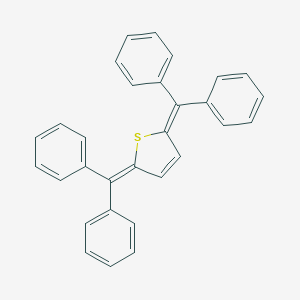

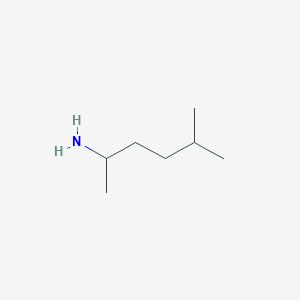

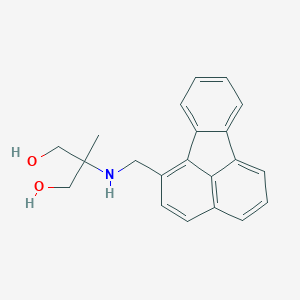

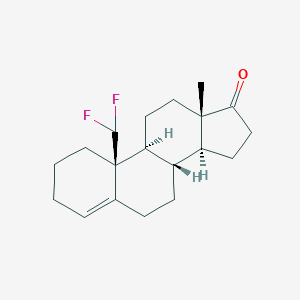

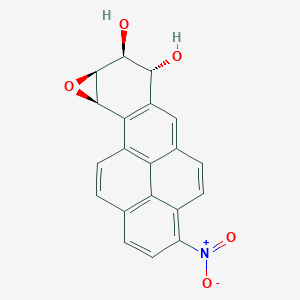

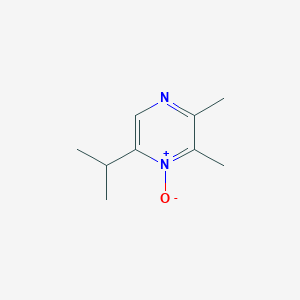

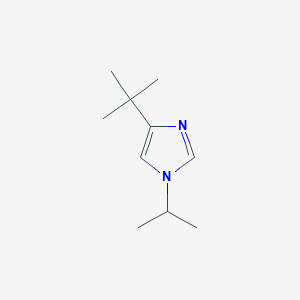

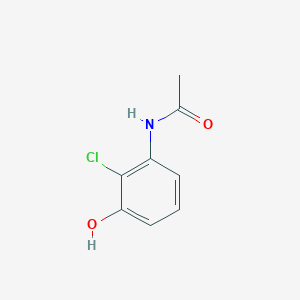

Feasible Synthetic Routes

Q & A

Q1: How does (2-Nitrophenyl)-phosphoric triamide (2-NPT) function as a urease inhibitor? What are the downstream effects of this inhibition?

A: 2-NPT acts by disrupting the activity of the enzyme urease, which is responsible for catalyzing the hydrolysis of urea into ammonia (NH3) and carbon dioxide (CO2) [, , ]. This inhibition prevents the rapid breakdown of urea, a common nitrogen fertilizer, in the soil. By slowing down this process, 2-NPT helps reduce the volatilization of ammonia into the atmosphere [, ]. This is particularly important in agricultural settings, as ammonia emissions not only represent a loss of valuable nitrogen fertilizer but also contribute to air pollution and environmental problems.

Q2: Existing urease inhibitors often have limited longevity in the field. How does the longevity of 2-NPT compare to a commonly used inhibitor, N-(n-butyl) thiophosphoric triamide (nBTPT)?

A: Research suggests that 2-NPT exhibits a longer-lasting inhibitory effect on urease compared to nBTPT [, ]. Laboratory incubation studies demonstrated that 2-NPT continued to significantly reduce ammonia emissions from cattle urine applied to pasture soils for a longer period (up to 58 days) compared to nBTPT [, ]. This extended longevity of 2-NPT could translate into improved nitrogen use efficiency in agricultural applications.

Q3: Apart from its application as a urease inhibitor, does research suggest any other potential uses for 2-NPT?

A: While the primary focus of research on 2-NPT revolves around its role as a urease inhibitor, a patented process describes its synthesis from 2-nitroaniline and phosphorus pentachloride, highlighting its potential use as a precursor or intermediate in the production of other chemical compounds []. Further research may uncover additional applications for 2-NPT in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.